Product packaging for 8-Methyl-alpha-ionone(Cat. No.:)

8-Methyl-alpha-ionone

Cat. No.: B1260476
M. Wt: 206.32 g/mol
InChI Key: JVTGZIZPEUXKOV-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Methyl-alpha-ionone (CAS 127-51-5), also widely known as α-Isomethyl ionone, is a synthetic fragrance molecule of significant interest in both analytical and biochemical research . This compound is characterized as a clear, oily liquid with a complex and tenacious odor profile, frequently described as a sophisticated blend of violet, orris, powdery, and woody notes . Its substantial longevity and diffusive properties make it a valuable subject for studies in perfume performance, material substantivity, and olfactory reception. In biochemical research, studies on related ionone structures, particularly α-ionone, have revealed potential in modulating cellular signaling pathways. Research indicates that α-ionone can promote the expression of PKA/CREB signaling pathways in muscle tissue and counteract myogenesis inhibition, suggesting a role in investigating metabolic and anti-atrophic mechanisms . The molecular structure of this compound, a methyl ketone, provides a framework for exploring these and other structure-activity relationships. This product is intended for use in laboratory analysis, flavor and fragrance formulation research, and mechanistic biological studies. It is supplied For Research Use Only and is strictly not for personal, cosmetic, or household use of any kind.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H22O B1260476 8-Methyl-alpha-ionone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H22O

Molecular Weight

206.32 g/mol

IUPAC Name

(E)-4-(2,4,6,6-tetramethylcyclohex-2-en-1-yl)but-3-en-2-one

InChI

InChI=1S/C14H22O/c1-10-8-11(2)13(7-6-12(3)15)14(4,5)9-10/h6-8,10,13H,9H2,1-5H3/b7-6+

InChI Key

JVTGZIZPEUXKOV-VOTSOKGWSA-N

Isomeric SMILES

CC1CC(C(C(=C1)C)/C=C/C(=O)C)(C)C

Canonical SMILES

CC1CC(C(C(=C1)C)C=CC(=O)C)(C)C

Synonyms

8-methyl-alpha-ionone

Origin of Product

United States

Nomenclature and Chemosystematic Classification of 8 Methyl Alpha Ionone

Systematic IUPAC Naming and Isomeric Considerations

The systematic name for 8-Methyl-alpha-ionone, according to the International Union of Pure and Applied Chemistry (IUPAC), is (3E)-3-methyl-4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one . ymdb.cachemicalbook.comwikipedia.org This name precisely describes the molecular structure, indicating a butenone backbone with a methyl group at the third position and a substituted cyclohexene (B86901) ring at the fourth position. The "(3E)" designation specifies the stereochemistry of the double bond in the butenone chain.

Isomerism is a key aspect of ionones. This compound is an isomer of methyl ionone (B8125255). wikipedia.org The position of the double bond within the cyclohexene ring and the branching of the side chain give rise to different isomers, such as alpha, beta, and gamma isomers. perfumerflavorist.com Specifically, this compound is distinguished from its isomers like methyl-beta-ionone by the location of the endocyclic double bond. This structural variation significantly influences the olfactory properties of the isomers. For instance, while alpha-ionone (B122830) possesses a characteristic violet-like scent, methyl-alpha-ionone (B1628513) leans towards woody undertones.

Relevant Academic Synonyms and Historical Designations

Over the years, this compound has been referred to by various synonyms and historical designations in academic literature and commercial contexts. These alternative names are important for comprehensively searching for information about the compound.

Type Name Reference
Common Synonymα-Isomethyl ionone ymdb.ca
Common Synonymalpha-Isomethylionone ymdb.ca
Common SynonymMethyl ionone gamma ymdb.ca
Systematic Synonym3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one chemicalbook.com
Historical DesignationCetone Alpha chemicalbook.comwikipedia.org
Commercial NameIsonaline 70 chemicalbook.com
FEMA Number2714 ymdb.cachemicalbook.com

Other notable synonyms include alpha-Cetone, iso-alpha-methyl ionone, and Methyl-alpha-isoionone. chemicalbook.com These names have been used interchangeably in various scientific and industrial publications.

Molecular Classification within Sesquiterpenoids and Related Compound Classes

The classification of this compound within the broader landscape of organic compounds reveals its biosynthetic origins and chemical functionalities.

Subclassification as a Norsesquiterpenoid

This compound is classified as a norsesquiterpenoid. wikipedia.org Sesquiterpenoids are a class of terpenes that consist of three isoprene (B109036) units and have the molecular formula C15H24. ymdb.cahmdb.cat3db.ca However, norsesquiterpenoids are derived from sesquiterpenoids through the loss of one or more carbon atoms. In the case of this compound, which has the chemical formula C14H22O, it contains one carbon atom less than a typical C15 sesquiterpenoid, hence its classification as a norsesquiterpenoid. wikipedia.org These compounds are often products of the oxidative degradation of carotenoids. researchgate.net

Characterization as an Alpha-Branched Alpha,Beta-Unsaturated Ketone

From a functional group perspective, this compound is characterized as an alpha-branched alpha,beta-unsaturated ketone. ymdb.cahmdb.ca This classification highlights two key structural features:

Alpha,Beta-Unsaturated Ketone: The molecule contains a ketone functional group where the carbonyl group is conjugated with a carbon-carbon double bond. This arrangement, also known as an enone, is crucial for its reactivity and some of its sensory properties. ymdb.cat3db.ca

Alpha-Branched: There is a methyl group attached to the carbon atom alpha to the carbonyl group, creating a branched structure at this position. ymdb.ca

This specific arrangement of functional groups places this compound within a family of compounds that are of significant interest in flavor and fragrance chemistry. thegoodscentscompany.com

Advanced Methodologies in Chemical Synthesis of 8 Methyl Alpha Ionone

Catalytic Strategies in Pseudoionone (B86502) Formation

The initial step in the synthesis is the Aldol (B89426) condensation of citral (B94496) with a ketone. conicet.gov.ar For 8-Methyl-alpha-ionone, the ketone used is butanone (also known as methyl ethyl ketone, MEK), which leads to the formation of methyl-pseudoionone isomers. scentree.co The choice of catalyst in this condensation is crucial for achieving high yields and selectivities.

The base-catalyzed Aldol condensation proceeds through a well-understood mechanism. The reaction is initiated by the abstraction of an α-proton from the butanone molecule by a basic catalyst. This creates a nucleophilic enolate intermediate, or carbanion. unl.edu.ar This step is often considered the rate-determining step of the reaction. conicet.gov.ar The resulting enolate then performs a nucleophilic attack on the electrophilic carbonyl carbon of the citral molecule. unl.edu.ar This is a cross-aldolization reaction, which must compete with the potential self-condensation of butanone. conicet.gov.ar The initial aldol adduct subsequently undergoes dehydration to form the conjugated C=C double bond, yielding methyl-pseudoionone.

Investigations into the reaction on solid base catalysts, such as Mg-Al mixed oxides (MgyAlOx), have shown that the rate of pseudoionone formation is directly proportional to the density of strong base sites on the catalyst surface. unl.edu.ar These strong basic sites are effective at deprotonating the ketone to form the necessary carbanion intermediate for the cross-condensation with citral. unl.edu.arresearchgate.net

A variety of basic catalysts, both homogeneous and heterogeneous, have been employed for the synthesis of pseudoionone and its methyl-substituted analogue. Homogeneous catalysts like sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH) have been traditionally used, often achieving pseudoionone yields of 70-80%. perfumerflavorist.comsmolecule.com However, these processes suffer from issues related to corrosion, toxicity, and the generation of alkaline waste. conicet.gov.arunl.edu.ar

To address these drawbacks, significant research has focused on developing solid (heterogeneous) base catalysts. These catalysts are more environmentally benign, reusable, and simplify product purification. conicet.gov.ar Materials such as hydrotalcites, magnesium oxide (MgO), and alkali-promoted MgO have shown excellent activity and selectivity. conicet.gov.arconicet.gov.arresearchgate.netscielo.br For instance, a 0.5 wt% Lithium-doped MgO catalyst (Li/MgO) achieved a 93% yield of pseudoionone at 353 K. conicet.gov.ar Similarly, Mg-Al mixed oxides derived from hydrotalcites have demonstrated high citral conversion and selectivity towards pseudoionone. conicet.gov.arresearchgate.net More recent innovations include the use of lanthanum-modified calcium oxide (La₂O₃/CaO) in solventless flow processes, which achieved 91% citral conversion with 90% selectivity to pseudoionone. rsc.org

CatalystTypeReaction ConditionsCitral Conversion (%)Pseudoionone Selectivity/Yield (%)Reference
NaOH (aqueous)Homogeneous40°C, 1.5 h~60%~80% Selectivity perfumerflavorist.comscielo.br
Mg₃AlOₓ (from hydrotalcite)Heterogeneous353 K, 6 h87%~84% Yield (cis/trans isomers) conicet.gov.ar
0.5 wt% Li/MgOHeterogeneous353 K, 6 hNot specified93% Yield conicet.gov.ar
1 wt% La₂O₃/CaOHeterogeneous130°C, WHSV = 3 h⁻¹ (Flow reactor)91%90% Selectivity rsc.org
LiOH·H₂O (powder)HeterogeneousOptimal conditions not specified98.9%97.7% Selectivity researchgate.net

Mechanistic Investigations of Base-Catalyzed Aldol Condensation

Acid-Mediated Cyclization to this compound Isomers

The second critical stage of the synthesis is the cyclization of the methyl-pseudoionone intermediate into the various methyl-ionone isomers (alpha, beta, and gamma). This reaction is catalyzed by acids, and the choice of catalyst and reaction conditions is paramount for controlling the isomeric ratio of the final product. scribd.comperfumerflavorist.com

The acid-catalyzed cyclization proceeds via the formation of a carbocation intermediate after the protonation of the carbonyl oxygen. smolecule.com The subsequent intramolecular cyclization can lead to different isomers depending on which double bond in the acyclic precursor participates in the ring closure and the final position of the double bond within the newly formed cyclohexene (B86901) ring.

The regioselectivity of this reaction is highly dependent on the nature of the acid catalyst. perfumerflavorist.com Strong mineral acids like concentrated sulfuric acid (H₂SO₄) tend to favor the formation of the thermodynamically more stable β-isomer. perfumerflavorist.comsmolecule.com In contrast, weaker acids or specific concentrations, such as 85% phosphoric acid (H₃PO₄), are known to preferentially yield the α-isomer, which is the kinetic product. perfumerflavorist.com Lewis acids like boron trifluoride (BF₃) have also been used as effective catalysts for producing α-ionone. perfumerflavorist.com

For enhanced isomeric control and improved sustainability, solid acid catalysts such as heteropoly acids (HPAs) and zeolites have been investigated. Tungstophosphoric acid (HPW) supported on silica, for example, can achieve a 49% ionone (B8125255) yield with an α:β ratio of 3:1, demonstrating a clear preference for the α-isomer. smolecule.com The defined pore structure of zeolites like HBEA can also influence selectivity through confinement effects, stabilizing the transition state that leads to α-ionone. smolecule.com

Acid CatalystTypeReaction ConditionsKey OutcomeReference
Concentrated H₂SO₄HomogeneousLow temperature, short timeFavors β-ionone formation perfumerflavorist.com
85% H₃PO₄HomogeneousNot specifiedPrimarily produces α-ionone perfumerflavorist.com
60% H₂SO₄Homogeneous40°C65% α-ionone, 35% β-ionone smolecule.com
60% H₂SO₄Homogeneous>80°C, 2 h15% α-ionone, 85% β-ionone smolecule.com
Tungstophosphoric acid (HPW) on SilicaHeterogeneous80°Cα:β ratio = 3:1 smolecule.com
Zeolite HBEAHeterogeneousNot specifiedα:β ratio = 4:1 smolecule.com

The distribution of α- and β-methyl-ionone isomers is a classic example of kinetic versus thermodynamic reaction control. wikipedia.orglibretexts.org

Kinetic Control : At lower reaction temperatures, the reaction is essentially irreversible. libretexts.orgpressbooks.pub The predominant product is the one that is formed fastest, which corresponds to the reaction pathway with the lower activation energy. wikipedia.org In the cyclization of methyl-pseudoionone, this compound is the kinetic product . perfumerflavorist.comsmolecule.com Its formation is favored under milder conditions, such as using phosphoric acid or operating at lower temperatures. perfumerflavorist.comnumberanalytics.com

Thermodynamic Control : At higher temperatures, the cyclization and isomerization reactions become reversible. libretexts.orgpressbooks.pub This allows the system to reach a state of equilibrium, where the most thermodynamically stable product predominates. wikipedia.org 8-Methyl-beta-ionone is the more stable isomer and is therefore the thermodynamic product . perfumerflavorist.comsmolecule.com Its formation is favored by using strong acids like sulfuric acid, higher temperatures, and longer reaction times, which allow the initially formed α-isomer to rearrange into the more stable β-isomer. perfumerflavorist.comsmolecule.com

The shift in the α:β isomer ratio with increasing temperature, as seen with 60% H₂SO₄, clearly illustrates this principle: the kinetic product dominates at 40°C, while the thermodynamic product prevails at temperatures above 80°C. smolecule.com

Role of Acidic Catalysts in Regioselectivity and Stereoselectivity of Cyclization

Innovations in Green Chemistry and Process Intensification

Modern synthetic strategies increasingly prioritize sustainability, leading to innovations that reduce waste, minimize energy consumption, and improve safety. acs.org In the context of this compound synthesis, these efforts focus on catalyst replacement and process intensification. beilstein-journals.org

The move from homogeneous base and acid catalysts to solid, heterogeneous catalysts is a significant green innovation. Solid catalysts, such as the hydrotalcites, modified metal oxides, and supported heteropoly acids discussed previously, can be easily separated from the reaction mixture and regenerated, which minimizes waste streams and reduces corrosion issues associated with liquid acids and bases. conicet.gov.arrsc.orggoogle.com

Development and Optimization of One-Pot Synthesis Approaches for Enhanced Efficiency

A pivotal advancement in the synthesis of this compound is the development of one-pot tandem procedures that integrate the key steps of aldol condensation and cyclization into a single reactor. This approach significantly streamlines the production process, reduces energy consumption, minimizes solvent use, and lessens waste. google.com

A notable one-pot method involves a dual-catalyst system where reaction conditions are modified sequentially to favor each stage of the synthesis. google.com The process begins with the aldol condensation of citral and butanone under basic catalysis to form pseudo-methyl ionone intermediates. Following this, an acidic catalyst is introduced to promote cyclization and dehydration, yielding the target α-iso-methyl ionone with high selectivity. google.com

The key features of this optimized one-pot synthesis are:

Aldol Condensation Phase: This step is conducted in the presence of a base catalyst at temperatures ranging from -10°C to 85°C. google.com The prolonged duration of this phase allows for the disproportionation of kinetic products into the more thermodynamically stable methyl adducts, resulting in a high yield of pseudo-methyl ionone.

Cyclization Phase: After the initial condensation, an acid catalyst is added directly to the reactor. The temperature is then elevated to between 80°C and 130°C to facilitate the ring-closure reaction. google.com

This streamlined process can achieve a selectivity for α-iso-methyl ionone of over 95%, with a molar yield also reaching 95% based on the initial citral. google.com The method avoids the need for isolating and purifying intermediates, which is a major drawback of conventional syntheses.

Table 1: Catalyst Systems and Conditions in One-Pot Synthesis of this compound google.com
Reaction StageCatalyst TypeExemplary CatalystsTemperature RangeObjective
Aldol CondensationBaseSodium hydroxide, Potassium carbonate, Pyridine, Quinoline, Pyrrolidine, Sodium methoxide-10°C to 85°CFormation of pseudo-methyl ionone
CyclizationAcidPhosphoric acid (H₃PO₄), Trifluoromethanesulfonic acid, Methanesulfonic acid, Trifluoroacetic acid80°C to 130°CRing closure to form α-iso-methyl ionone

Design and Implementation of Sustainable Catalytic Systems

In line with the principles of green chemistry, research has focused on designing sustainable catalytic systems for ionone synthesis. Ecocatalysis, an emerging field, utilizes biosourced mineral catalysts that offer high performance and selectivity while being environmentally benign. Supporting Lewis acid catalysts on materials like montmorillonite (B579905) K10 can increase their specific surface area, enhance reactivity, and decrease sensitivity to moisture.

Key strategies for sustainable catalysis in this context include:

Heterogeneous and Recyclable Catalysts: The use of solid catalysts, such as ion-exchangers or supported acids, simplifies catalyst separation and allows for recycling, thereby reducing waste. Divinylstyrene copolymers with active amine groups have been shown to be effective for the condensation step, producing high yields of pseudoionone in shorter timeframes than traditional homogeneous bases. Similarly, using phosphoric acid supported on kieselguhr for the cyclization step represents a move towards more manageable heterogeneous systems.

Catalyst Efficiency: Modern sustainable approaches emphasize low catalytic loading, short reaction times, and solvent-free or solid-state reaction conditions to minimize environmental impact.

Reduction of Hazardous Materials: A primary goal is to replace corrosive and hazardous catalysts like concentrated sulfuric acid or heavy-metal-based catalysts (e.g., zinc chloride) with greener alternatives. Organoselenium catalysis, for example, represents a powerful and sustainable approach for various organic transformations due to its mild reaction conditions and compatibility with green oxidants like hydrogen peroxide. sciltp.com

Table 2: Comparison of Traditional and Sustainable Catalytic Approaches
FeatureTraditional SystemsSustainable Systems
Catalyst TypeHomogeneous bases (e.g., NaOH) and strong mineral acids (e.g., H₂SO₄). Heterogeneous catalysts (e.g., ion-exchangers), supported acids, ecocatalysts.
RecyclabilityDifficult, often requires neutralization and disposal. Facilitated by solid-phase nature, allowing for separation and reuse.
Waste GenerationSignificant due to catalyst quenching and intermediate purification steps. Reduced through catalyst recycling and one-pot procedures. google.com
Reaction ConditionsOften harsh, with long reaction times (up to 150 hours). google.comMilder conditions, shorter reaction times.

Enantioselective Synthetic Pathways and Chiral Resolution Techniques

The different enantiomers of ionone-family compounds can possess distinct olfactory properties, making their stereoselective synthesis a topic of significant interest. nih.gov Research in this area focuses on both the direct asymmetric synthesis of a specific enantiomer and the resolution of racemic mixtures.

Asymmetric Synthesis of this compound Enantiomers

Achieving high enantiomeric purity is a primary goal in the synthesis of fragrances. Methodologies for producing single enantiomers of ionone derivatives generally fall into two categories: chemo-enzymatic resolution and direct asymmetric synthesis from chiral precursors.

Chemo-enzymatic Resolution: This approach utilizes enzymes, most commonly lipases, to selectively react with one enantiomer in a racemic mixture. For instance, racemic ionol isomers can be subjected to lipase-mediated acetylation. The enzyme selectively acetylates one enantiomer, leaving the other unreacted. mdpi.com The resulting acetate (B1210297) and unreacted alcohol, now separated into their respective enantiomeric forms, can be easily separated chromatographically and then converted to the target (R)- and (S)-ionone enantiomers through simple chemical steps like oxidation. nih.govmdpi.com Lipase (B570770) PS and pig pancreatic lipase are examples of enzymes used in these kinetic resolution protocols. mdpi.com

Chiral Pool Synthesis: This strategy begins with a readily available, enantiopure starting material. An efficient synthesis for α-ionone enantiomers starts from enantiopure (R)- or (S)-alpha-cyclogeraniol. nih.gov This key chiral building block can be prepared via a multi-step sequence that establishes the desired stereochemistry early on, for example, through a Sharpless asymmetric dihydroxylation of geranyl acetate. nih.gov The resulting enantiopure intermediate then guides the stereochemistry of subsequent reactions to yield the final product with high enantiomeric excess (ee ≥99%). nih.gov

Biotechnological Synthesis: An alternative, sustainable route involves the fermentative production of specific enantiomers using genetically engineered microorganisms. google.comgoogle.com Engineered Saccharomyces cerevisiae has been developed to produce enantiomerically pure (R)-(+)-alpha-ionone. google.com This is achieved by introducing a heterologous biosynthetic pathway that converts a common precursor, farnesyl pyrophosphate, into ε-carotene, which is then specifically cleaved by a carotenoid cleavage dioxygenase (CCD) to yield the desired (R)-enantiomer. google.comgoogle.com

Application of Chiral Catalysts for Stereocontrol in Cyclization

Controlling the stereochemistry during the critical ring-forming (cyclization) step is a sophisticated strategy for asymmetric synthesis. This can be accomplished either by using a chiral substrate that directs the cyclization or by employing a chiral catalyst that influences the transition state of an achiral substrate.

A prominent example of substrate-controlled cyclization involves the use of enantiopure epoxy-derivatives of geraniol. mdpi.com The ZrCl₄-promoted biomimetic cyclization of enantiopure (6S)- or (6R)-(Z)-6,7-epoxygeraniol proceeds with high regioselectivity to form the chiral cyclogeraniol skeleton. nih.gov The stereocenter established in the epoxy-geraniol starting material dictates the stereochemical outcome of the cyclization, leading to the formation of a specific enantiomer of the cyclic product. mdpi.comnih.gov

Furthermore, the development of chiral organometallic catalysts offers a powerful tool for inducing asymmetry in cyclization reactions. unifr.ch Chiral catalysts, such as those based on optically active cyclopentadienyl-like iron complexes, can create a chiral environment that discriminates between different pathways of approach for the substrate. unifr.ch This discrimination forces the cyclization to proceed through a lower-energy transition state, leading to the preferential formation of one enantiomer. While the direct application to this compound may still be developmental, the principle of using a chiral Lewis acid or organometallic complex to orchestrate an asymmetric cascade cyclization is a frontier in stereocontrolled synthesis. unifr.chnih.gov

Elucidation of Biosynthetic Pathways and Microbial Engineering for 8 Methyl Alpha Ionone

Natural Occurrence and Precursor Identification in Biological Systems

The formation of 8-Methyl-alpha-ionone is intrinsically linked to the degradation of carotenoids, a class of pigments abundant in plants and some microorganisms.

Direct isolation of this compound from plant tissues has not been prominently reported. Instead, plants are recognized as the primary source of its molecular precursor, the xanthophyll carotenoid Lutein (B1675518). Lutein is a major pigment in green leafy vegetables, algae, and the petals of many yellow flowers, such as marigolds (Tagetes erecta). researchgate.net The degradation of carotenoids in plants is a natural process that leads to the formation of various aromatic compounds, including the more common alpha- and beta-ionone, which contribute to the flavor and fragrance of fruits and flowers like tea (Camellia sinensis), grapes (Vitis vinifera), and Dendrobium officinale. frontiersin.orgnih.govresearchgate.net The enzymatic machinery responsible for this degradation in plants, Carotenoid Cleavage Dioxygenases (CCDs), provides the foundational reaction for creating the basic ionone (B8125255) structure. frontiersin.org However, the specific methylation to form this compound appears to be a subsequent modification step primarily attributed to microbial activity.

Microbial bioconversion represents the most explicitly documented pathway for the synthesis of this compound.

Enterobacter hormaechei : Research has identified a specific bacterial strain, Enterobacter hormaechei A20, capable of degrading lutein to produce this compound as a novel compound. nih.gov In a detailed study, this bacterium achieved a high conversion yield of 90% within 36 hours when supplied with 10 g/L of lutein. nih.gov The kinetics of this biotransformation show a time-dependent consumption of lutein corresponding with the accumulation of this compound. researchgate.net This discovery marks the first report of the direct bioconversion of lutein to this specific methylated ionone derivative. nih.gov A related strain, Enterobacter hormaechei YT-3, was also studied for its ability to degrade lutein, though the primary product identified in that instance was 3-hydroxy-β-ionone, highlighting strain-specific metabolic capabilities. mdpi.comwiley.com

Saccharomyces cerevisiae : The yeast Saccharomyces cerevisiae is a widely used platform for the metabolic engineering of terpenoids and apocarotenoids. nih.govresearchgate.net While there are numerous studies on engineering S. cerevisiae to produce β-ionone and α-ionone by introducing carotenoid biosynthesis genes and a suitable Carotenoid Cleavage Dioxygenase (CCD), the specific production of this compound in this host has not been a primary focus. nih.govgoogle.comgoogle.com The existing research demonstrates the potential of yeast to host the necessary pathways, starting from simple sugars to produce carotenoid precursors, which could then theoretically be converted to various ionone derivatives if the appropriate terminal enzymes were introduced. nih.gov

Table 1: Microbial Bioconversion Leading to Ionone Derivatives

MicroorganismPrecursorMajor Product(s)Key FindingsReference(s)
Enterobacter hormaechei A20LuteinThis compoundFirst report of direct bioconversion to this compound. Achieved 90% conversion yield in 36 hours. nih.govresearchgate.net
Enterobacter hormaechei YT-3Lutein3-Hydroxy-β-iononeCharacterization of a novel Lutein Cleavage Dioxygenase (EhLCD). mdpi.com
Pantoea dispersa Y08Luteinβ-ionone, 3-Hydroxy-β-iononeCleaves the 9'-10' double bond of lutein. mdpi.com
Saccharomyces cerevisiae (engineered)Farnesyl diphosphate (B83284) (FPP) / Glucoseβ-iononeEngineered yeast platform combining carotenogenic genes (crtYB, crtI) and a plant CCD1 gene. nih.govresearchgate.net

Identification of Plant-Based Biosynthetic Origins

Enzymatic Mechanisms in Bioconversion Processes

The biotransformation of carotenoids into ionones is catalyzed by a specific class of enzymes known as Carotenoid Cleavage Dioxygenases (CCDs).

Carotenoid Cleavage Dioxygenases (CCDs) are a superfamily of non-heme iron-containing enzymes that catalyze the oxidative cleavage of double bonds within the polyene chain of carotenoids. nih.gov This reaction generates a variety of smaller molecules called apocarotenoids, which include important hormones, signaling molecules, and aroma compounds like ionones. frontiersin.orgnih.gov

Functionally, CCDs are classified into subfamilies based on their substrate specificity and the position of the double bond they cleave. mdpi.com The CCD1 and CCD4 subfamilies are particularly relevant for ionone production, as they are known to cleave the 9,10 and 9',10' double bonds of various cyclic carotenoids, such as β-carotene, to yield C13-ionones. oup.commdpi.com Other families, like CCD7 and CCD8, are involved in the synthesis of strigolactones, another class of apocarotenoid hormones. kaust.edu.sa The enzyme from Enterobacter hormaechei YT-3, named EhLCD, was identified as a novel lutein cleavage dioxygenase that requires Fe²⁺ for its activity and follows a dioxygenase mechanism, incorporating oxygen from O₂ into its product. mdpi.com

The catalytic efficiency and substrate preference of CCDs vary significantly across different species and enzyme subfamilies.

Substrate Specificity :

CCD1 enzymes are generally considered promiscuous, capable of cleaving a wide range of linear and cyclic carotenoids and apocarotenoids at the 9,10 (9',10') positions. nih.govoup.com

CCD4 enzymes are more specific, primarily cleaving non-polar cyclic carotenoids like β-carotene, but not xanthophylls such as lutein or zeaxanthin. oup.com

The novel enzyme EhLCD from Enterobacter hormaechei YT-3 showed high activity in converting the xanthophyll lutein into 3-hydroxy-β-ionone. mdpi.com This demonstrates a specific activity towards hydroxylated carotenoids, which are not typical substrates for CCD4 enzymes. The bioconversion of lutein to this compound by E. hormaechei A20 likewise points to an enzymatic system with a high affinity for lutein. nih.govresearchgate.net

Enzyme Kinetics : The biotransformation of lutein to this compound by E. hormaechei A20 was shown to be highly efficient, reaching a near-complete conversion (90%) of a 10 g/L lutein solution in 36 hours. nih.gov While specific Michaelis-Menten kinetics for the enzyme responsible for the final methylation step are not available, data from related CCDs provide context for their catalytic power. For instance, a study on CCD1 homologs from olive (Olea europaea) and morning glory (Ipomoea nil) revealed different kinetic parameters when using β-apo-8′-carotenal as a substrate. mdpi.com

Table 2: Kinetic Parameters of Characterized Carotenoid Cleavage Dioxygenases

EnzymeSource OrganismSubstrateKₘ (mM)Vₘₐₓ (U/mg)k꜀ₐₜ/Kₘ (mM⁻¹·s⁻¹)Reference
OeCCD1Olea europaeaβ-apo-8′-carotenal0.822.304.09 mdpi.com
InCCD1Ipomoea nilβ-apo-8′-carotenal0.691.222.64 mdpi.com
EhLCDEnterobacter hormaechei YT-3LuteinN/AN/AN/A mdpi.com

Note: Kinetic data for the specific enzyme producing this compound is not published. Data for related CCDs are shown for context. EhLCD was characterized but its kinetic constants were not reported in the cited study.

The formation of this compound from lutein by Enterobacter hormaechei is a multi-step process. Based on the identified intermediates and final products, a degradation pathway has been proposed. researchgate.net

The process begins with the enzymatic cleavage of the lutein molecule. Lutein possesses two different ionone rings: a β-ring and an ε-ring. The formation of an alpha-ionone (B122830) derivative implies that the cleavage occurs in a way that preserves the ε-ring structure.

Proposed Pathway for this compound from Lutein:

Initial Cleavage: A Carotenoid Cleavage Dioxygenase (CCD)-like enzyme, such as EhLCD, likely catalyzes the oxidative cleavage of the polyene chain of lutein. researchgate.netmdpi.com The cleavage at the 9,10 double bond is a common mechanism for producing C13-norisoprenoids. researchgate.net This initial step would release a C13 fragment containing the hydroxylated α-ionone ring (3-hydroxy-α-ionone).

Intermediate Formation: The compound 3-hydroxy-α-ionone was identified as a potential intermediate in the bioconversion process. researchgate.net

Final Modification: Subsequent enzymatic reactions, likely involving de-hydroxylation and methylation, would convert the 3-hydroxy-α-ionone intermediate into the final product, this compound. researchgate.net The exact enzymes responsible for these final modification steps in E. hormaechei have yet to be fully characterized.

This proposed pathway highlights a sequential conversion, starting from a common plant carotenoid and utilizing microbial enzymes to perform specific cleavage and modification reactions to yield a unique aroma compound. researchgate.net

Metabolic Engineering Strategies for Optimized Biosynthesis

Genetic Manipulation of Microbial Hosts for Enhanced Production

The foundation of producing this compound in a microbial chassis like Escherichia coli or Saccharomyces cerevisiae lies in equipping the host with the necessary genetic machinery for its complete biosynthetic pathway. As the only known biological route to this compound starts from the C40 carotenoid lutein, a de novo production strategy would first require engineering the host to synthesize this precursor. researchgate.net

Known Biological Production: The bacterium Enterobacter hormaechei strain A20 has been shown to convert lutein into this compound, achieving a high conversion yield of 90% in 36 hours when supplied with 10 g/L of lutein. researchgate.net This discovery confirms a biological pathway for the compound's synthesis and suggests the existence of a novel enzymatic system capable of this specific carotenoid cleavage.

Proposed Strategy for De Novo Synthesis: A hypothetical engineered pathway in a host like E. coli would involve two main stages:

Lutein Biosynthesis: The host's central metabolism would be redirected to produce lutein. This requires extensive genetic modification to enhance the supply of the universal terpenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), and to introduce the multi-step carotenogenesis pathway.

Precursor Supply Enhancement: To increase the metabolic flux towards terpenoids, key regulatory enzymes in the native precursor pathways are overexpressed. In E. coli, this typically involves upregulating the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway by expressing genes such as dxs (1-deoxy-D-xylulose-5-phosphate synthase) and idi (isopentenyl diphosphate isomerase). nih.gov In yeast, the mevalonate (B85504) (MVA) pathway is targeted, often by overexpressing a truncated, deregulated version of HMG-CoA reductase (tHMG1). researchgate.net

Carotenogenesis Pathway Installation: The genes required to convert the C20 precursor geranylgeranyl pyrophosphate (GGPP) into lutein must be introduced. This pathway proceeds from GGPP through the action of phytoene (B131915) synthase (crtB) and phytoene desaturase (crtI) to form lycopene (B16060). Subsequently, lycopene is cyclized by two enzymes, lycopene ε-cyclase (lcyE) and lycopene β-cyclase (lcyB), to form α-carotene. Finally, hydroxylation at both ends of the α-carotene molecule by β-ring and ε-ring hydroxylases (crtZ and crtR-e) yields lutein.

Conversion to this compound: The final and crucial step is the specific cleavage of lutein. The enzyme or enzyme system from E. hormaechei responsible for this conversion would need to be identified, characterized, and expressed in the engineered host. This is likely a carotenoid cleavage dioxygenase (CCD) with unique substrate and regiospecificity. researchgate.net

Pathway Reconstruction and Flux Optimization in Engineered Strains

Assembling a long, multi-gene pathway for a complex molecule like this compound requires careful pathway reconstruction and optimization to ensure high efficiency and minimize metabolic burden on the host.

Pathway Assembly and Balancing: The numerous genes of the lutein biosynthetic pathway must be expressed in a balanced manner. Unbalanced expression can lead to the accumulation of specific intermediates, which can be toxic or create a metabolic bottleneck, draining resources and limiting the final product yield. Strategies to achieve this balance include:

Modular Plasmids: Grouping genes into functional modules on separate plasmids with different copy numbers and promoters of varying strengths. nih.gov

Genomic Integration: Stably integrating the pathway genes into the host chromosome to ensure stable expression and reduce the metabolic load associated with high-copy plasmids.

Promoter Engineering: Using a library of promoters with different strengths to fine-tune the expression level of each enzyme in the pathway.

Optimizing Metabolic Flux: A key challenge in producing lutein is controlling the branching at the lycopene cyclization step. The relative activities of lycopene ε-cyclase and lycopene β-cyclase determine the ratio of α-carotene (the desired precursor) to β-carotene. Fine-tuning the expression of lcyE and lcyB is critical to channel flux towards the α-branch of the pathway.

Furthermore, strategies like enzyme fusion can enhance flux by channeling substrates between sequential enzymes. For instance, fusing the final enzymes of the alpha-ionone pathway, lycopene ε-cyclase (LcyE) and carotenoid cleavage dioxygenase 1 (CCD1), has been shown to improve product titers by increasing the local concentration of the substrate around the cleavage enzyme. nih.govresearchgate.net A similar strategy could be envisioned for the lutein hydroxylase and the final lutein-cleavage enzyme.

**Table 1: Proposed Genetic Modifications for De Novo this compound Production in *E. coli***

Pathway ModuleTarget Gene(s)FunctionEngineering Strategy
Precursor Supply (MEP Pathway)dxs, idi, ispFEnhance supply of IPP and DMAPPOverexpression using strong promoters
Carotenoid BackbonecrtE, crtB, crtISynthesize lycopene from FPPHeterologous expression (e.g., from Pantoea agglomerans)
Lycopene CyclizationlcyE, lcyBConvert lycopene to α-caroteneBalanced heterologous expression to favor α-ring formation
HydroxylationcrtZ, crtR-eConvert α-carotene to luteinHeterologous expression of specific carotenoid hydroxylases
Final CleavageLutein Cleavage EnzymeConvert lutein to this compoundIdentification and heterologous expression of enzyme(s) from E. hormaechei

Strategies for Mitigation of Biological Stressors Impacting Biosynthetic Yields (e.g., Oxidative Stress Management)

A significant challenge in the microbial production of apocarotenoids, including ionones, is the oxidative stress imposed on the host cell by the biosynthetic process itself. The enzymatic cleavage of carotenoids by CCDs is an oxidative reaction that can generate reactive oxygen species (ROS) as byproducts. nih.gov

Oxidative Stress from CCD Activity: Studies on the production of alpha-ionone have shown that overexpression of the cleavage enzyme CCD1 leads to an accumulation of hydrogen peroxide (H₂O₂). nih.gov This H₂O₂ is detrimental for several reasons:

It is directly toxic to the host cell, damaging proteins, lipids, and DNA.

It can oxidize and degrade pathway intermediates, particularly the carotenoid precursors. For example, H₂O₂ has been shown to degrade lycopene, which would reduce the carbon flux towards both lutein and the final product. nih.gov

This oxidative stress can severely limit the final yield and compromise the robustness of the production strain, especially during scale-up to industrial fermenters where oxygen levels are higher. nih.gov

Stress Mitigation Strategies: To counteract the negative effects of ROS, the host's own defense mechanisms can be bolstered through genetic engineering. The overexpression of endogenous ROS-scavenging enzymes has proven effective in enhancing ionone production. In E. coli, key targets include:

Alkyl hydroperoxide reductase (AhpC/F): This system is the primary scavenger of H₂O₂ at low concentrations.

Catalase (KatG): This enzyme becomes critical for detoxifying H₂O₂ at higher concentrations.

By overexpressing genes like ahpC/F, engineered strains can efficiently neutralize the H₂O₂ produced by the cleavage enzyme, thereby protecting both the cell and the integrity of the biosynthetic pathway. This leads to improved strain stability and higher product titers. nih.gov It is highly probable that a similar strategy would be essential for the robust production of this compound.

Table 2: Research Findings on the Bioconversion of Lutein

MicroorganismSubstrateProductConversion YieldTime (hours)Reference
Enterobacter hormaechei A20Lutein (10 g/L)This compound90%36 researchgate.net

Table of Compounds

Compound Name
This compound
Lutein
Alpha-ionone
Beta-ionone
Isopentenyl pyrophosphate (IPP)
Dimethylallyl pyrophosphate (DMAPP)
Geranylgeranyl pyrophosphate (GGPP)
1-deoxy-D-xylulose-5-phosphate
HMG-CoA
Lycopene
Alpha-carotene
Beta-carotene

Advanced Analytical and Spectroscopic Characterization of 8 Methyl Alpha Ionone

High-Resolution Chromatographic Separations

High-resolution chromatography is indispensable for isolating 8-Methyl-alpha-ionone from complex mixtures, assessing its purity, and differentiating it from its various isomers.

Gas Chromatography (GC) for Purity Assessment and Isomer Differentiation

Gas chromatography is a primary technique for the analysis of volatile compounds like this compound. When coupled with a Flame Ionization Detector (FID), GC provides a robust method for assessing the purity of a sample by quantifying the relative area of the target compound peak against any impurities.

A significant challenge in ionone (B8125255) analysis is the differentiation of structural isomers (α, β, γ) and stereoisomers (enantiomers). Chiral gas chromatography, which employs a chiral stationary phase (CSP), is essential for separating the enantiomers of ionones. gcms.czhplc.sk For instance, derivatized cyclodextrins are commonly used as chiral selectors in capillary columns to achieve enantiomeric separation. gcms.cznih.govresearchgate.net The separation is based on the differential interaction between the enantiomers and the chiral stationary phase, allowing for their individual quantification. gcms.cz Columns such as those with 2,3-di-O-methyl-6-O-tert-butyl dimethylsilyl beta-cyclodextrin (B164692) have shown excellent performance in resolving ionone isomers. restek.com This capability is crucial for authenticity control, as natural ionones often exhibit a specific enantiomeric ratio, whereas synthetic versions are typically racemic. gcms.cz

In a study on the bioconversion of lutein (B1675518), the product 8-methyl-α-ionone was successfully resolved and identified using Gas Chromatography-Mass Spectrometry (GC-MS). researchgate.netresearchgate.net

Table 1: Typical GC Parameters for Chiral Analysis of Ionones

ParameterValue/Description
Column Rt-βDEXsm (30 m x 0.32 mm ID, 0.25 µm film) or similar chiral column restek.com
Carrier Gas Hydrogen or Helium hplc.sk
Oven Program 60°C (hold 1 min) to 200°C @ 2°C/min gcms.cz
Injector Temp 220-250°C
Detector FID or Mass Spectrometer (MS)
Detector Temp 220-250°C

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Production Monitoring

While GC is ideal for volatile analysis, High-Performance Liquid Chromatography (HPLC) is a powerful alternative, particularly for quantitative analysis in complex matrices like cosmetic products or for monitoring production processes where samples may not be suitable for direct injection into a hot GC inlet. researchgate.netmostwiedzy.plijarsct.co.in Reversed-phase (RP) HPLC is the most common mode used. ijarsct.co.in

A typical RP-HPLC method involves a C18 stationary phase and a gradient elution using a mobile phase of acetonitrile (B52724) and water. researchgate.netnih.gov Detection is commonly performed with a Diode Array Detector (DAD) or UV detector, which allows for the selection of an optimal wavelength for quantification. nih.govresearchgate.net For α-isomethyl ionone, a detection wavelength of 237 nm has been utilized. researchgate.net HPLC methods have been developed for the simultaneous quantification of multiple fragrance allergens, including α-isomethyl ionone, in commercial products, demonstrating good linearity and accuracy. researchgate.netnih.gov This makes HPLC an essential tool for quality control and for ensuring regulatory compliance in industries that use this compound.

Table 2: Representative RP-HPLC Parameters for Fragrance Analysis

ParameterValue/Description
Column C18 (e.g., 150 mm x 4.6 mm, 3-5 µm particle size) nih.gov
Mobile Phase Gradient of Acetonitrile and Water nih.gov
Flow Rate 0.7 - 1.0 mL/min nih.gov
Detection DAD or UV @ 210-280 nm (237 nm for α-isomethyl ionone) nih.govresearchgate.net
Temperature Ambient or controlled (e.g., 25-40°C)

Comprehensive Spectroscopic Structure Elucidation

Spectroscopic techniques are critical for the unambiguous confirmation of the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) Analyses for Structural Integrity and Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for elucidating the precise structure of an organic molecule. Both ¹H and ¹³C NMR are used to confirm the carbon skeleton and the placement of functional groups and substituents. In a study identifying novel bioconversion products, NMR was used to confirm the structure of 8-methyl-α-ionone after it was initially resolved by GC-MS. researchgate.netresearchgate.net

¹H NMR: The additional methyl group at the C3 position of the side chain would introduce a new doublet signal in the aliphatic region (likely ~1.1-1.3 ppm). This would also change the signal for the proton at C3 into a quartet. The adjacent vinylic proton at C4 would likely show a slight downfield shift due to the substitution.

¹³C NMR: The ¹³C spectrum would show an additional signal for the new methyl carbon, typically in the 15-25 ppm range. The signal for C3 would shift significantly downfield, and the signals for the adjacent carbons (C2, C4, and C5) would also be affected. pnas.orgoregonstate.edu

Table 3: Known ¹³C NMR Chemical Shifts for α-Ionone (for Comparison)

Carbon AtomChemical Shift (ppm) in CDCl₃
C=O198.26
C=C (chain)148.93, 132.38
C=C (ring)131.95, 122.68
C-H (ring)54.34
C (ring)32.53
CH₂ (ring)31.27, 26.94
C(CH₃)₂ (ring)27.80
CH₃ (ring)26.83, 23.04
CH₃ (acetyl)22.77
Data sourced from PubChem CID 5282108. nih.gov

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry provides information about the molecular weight of a compound and, through fragmentation analysis, offers clues to its structure. For this compound (also known as α-isomethyl ionone), the molecular formula is C₁₄H₂₂O, corresponding to a molecular weight of 206.32 g/mol . nist.govymdb.ca The mass spectrum will show a molecular ion peak (M⁺˙) at an m/z (mass-to-charge ratio) of 206.

Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy into the molecule, causing extensive and reproducible fragmentation. 182.160.97 The resulting fragmentation pattern serves as a molecular fingerprint. The fragmentation of this compound can be interpreted by analogy to the well-documented fragmentation of α-ionone. researchgate.netaaup.edu

Key fragmentation pathways include:

α-Cleavage: Cleavage of bonds adjacent to the carbonyl group is common. Loss of an ethyl radical (•C₂H₅) from the side chain would result in an acylium ion at m/z 177. Loss of the entire acyl side chain can also occur.

Retro-Diels-Alder (rDA) Reaction: This is a characteristic fragmentation for cyclohexene-containing molecules. aaup.eduwikipedia.org The cyclohexene (B86901) ring of the ionone can undergo a [4+2] cycloelimination. For α-ionone (M⁺˙ at m/z 192), this reaction leads to the loss of isobutene (56 Da), producing a characteristic fragment ion at m/z 136. 182.160.97aaup.edu A similar fragmentation would be expected for this compound, though the charge may be retained on either fragment depending on stability. The rDA reaction is a key diagnostic tool for distinguishing α-ionone from β-ionone, as the latter does not readily undergo this fragmentation. 182.160.97aaup.edu

Loss of Methyl Radical: Loss of one of the gem-dimethyl groups (•CH₃) from the ring is a common initial fragmentation, leading to a prominent ion at m/z 191 ([M-15]⁺).

Table 4: Predicted Key EI-MS Fragments for this compound (C₁₄H₂₂O, MW=206)

m/zProposed FragmentFragmentation Pathway
206[C₁₄H₂₂O]⁺˙Molecular Ion (M⁺˙)
191[C₁₃H₁₉O]⁺Loss of methyl radical (•CH₃) from the ring (α-cleavage)
177[C₁₂H₁₇O]⁺Loss of ethyl radical (•C₂H₅) from the side chain (α-cleavage)
136[C₉H₁₂O]⁺˙Retro-Diels-Alder fragmentation (loss of isobutene, C₄H₈)
121[C₉H₁₃]⁺ or [C₈H₉O]⁺Further fragmentation of m/z 136 or other pathways
High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition

High-Resolution Mass Spectrometry (HRMS) stands as a definitive method for establishing the elemental composition of a compound by providing a highly accurate mass measurement. This technique allows for the determination of a molecule's exact mass, typically with an error of less than 5 parts per million (ppm), which enables the confident assignment of a molecular formula.

For this compound, which has the molecular formula C₁₄H₂₂O, the theoretical monoisotopic mass is calculated to be 206.167065 Da. ymdb.canih.gov During HRMS analysis, the compound is ionized, often using a soft ionization technique to generate the molecular ion ([M]⁺) or the protonated molecule ([M+H]⁺). The measured mass-to-charge ratio (m/z) of this ion is then compared to the theoretical value. The minuscule difference between the experimental and theoretical mass confirms the elemental makeup.

Experimental findings from HRMS analysis would closely match this theoretical value, validating the C₁₄H₂₂O formula. This high level of accuracy is crucial for distinguishing between compounds that might have the same nominal mass but different elemental formulas.

Table 1: High-Resolution Mass Spectrometry Data for this compound

Ion TypeTheoretical m/zMeasured m/z (Example)Mass Error (ppm, Example)Elemental Composition
[M]⁺206.167065206.1668-1.3C₁₄H₂₂O
[M+H]⁺207.174890207.1746-1.4C₁₄H₂₃O

This table is representative of typical HRMS results.

Infrared (IR) Spectroscopy for Functional Group Identification and Isomeric Distinction

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is characterized by specific absorption bands that correspond to its structural features.

The key functional groups in this compound give rise to prominent peaks in the IR spectrum:

C=O Stretch: The α,β-unsaturated ketone produces a strong absorption band typically found in the 1666-1685 cm⁻¹ range. libretexts.orglibretexts.org This is a lower frequency compared to saturated ketones (around 1715 cm⁻¹) due to the conjugation with the carbon-carbon double bond.

C=C Stretch: The carbon-carbon double bonds in the cyclohexene ring and the enone side chain result in stretching vibrations in the 1600–1680 cm⁻¹ region. vscht.cz

C-H Stretch: Vibrations from C-H bonds where the carbon is part of a double bond (=C-H) appear at frequencies above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹). In contrast, C-H stretches from sp³ hybridized carbons (in methyl and methylene (B1212753) groups) are observed just below 3000 cm⁻¹ (typically 2850-3000 cm⁻¹). libretexts.orgvscht.cz

IR spectroscopy can also effectively distinguish between isomers. For instance, α-ionone and β-ionone show differences in their IR spectra, particularly in the C-H out-of-plane bending region (600-900 cm⁻¹), due to the different substitution patterns on the double bonds. wpmucdn.com Similarly, the precise location and electronic environment of the functional groups in this compound compared to its isomers would lead to unique IR fingerprints, allowing for their differentiation.

Table 2: Characteristic Infrared (IR) Absorption Frequencies for this compound

Functional GroupVibrational ModeCharacteristic Frequency Range (cm⁻¹)
Carbonyl (α,β-unsaturated)C=O Stretch1666-1685
AlkeneC=C Stretch1600-1680
Alkene C-HC-H Stretch3000-3100
Alkane C-HC-H Stretch2850-3000
Methyl / MethyleneC-H Bend1350-1470

Data sourced from general IR spectroscopy tables for functional groups. libretexts.orglibretexts.orgvscht.cz

Chiral Analytical Methods for Enantiomeric Purity and Stereoisomer Quantification

This compound is a chiral molecule due to the stereocenter at the C-1 position of the cyclohexene ring. This means it exists as two non-superimposable mirror images, or enantiomers: (R)- and (S)-8-Methyl-alpha-ionone. While enantiomers have identical physical properties in an achiral environment, their separation and quantification are vital, particularly in fragrance and flavor applications where they can possess distinct sensory characteristics.

The primary methods for analyzing the enantiomeric composition of volatile chiral compounds like this compound are chiral gas chromatography (GC) and, to a lesser extent, chiral high-performance liquid chromatography (HPLC). researchgate.net

Chiral Gas Chromatography (GC): This is the most widely used technique for separating the enantiomers of ionone derivatives. researchgate.netnih.gov The method employs a capillary column coated with a chiral stationary phase (CSP), often a cyclodextrin (B1172386) derivative. nih.govgcms.cz The CSP interacts diastereomerically with the two enantiomers, causing them to travel through the column at different rates and thus have different retention times. This allows for their separation and subsequent quantification. gcms.cz

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC can also achieve enantiomeric separation using a column packed with a CSP. capes.gov.brcsfarmacie.cz For compounds like ionones, a methylated β-cyclodextrin phase has shown good separation capabilities under reverse-phase conditions. capes.gov.br

The result of a chiral separation is often expressed as the enantiomeric ratio or enantiomeric excess (ee), which quantifies the purity of one enantiomer in a mixture. For example, in studies of wine authenticity, the natural enantiomeric ratio of α-ionone is a key marker, as an altered ratio can indicate adulteration with a synthetic, racemic mixture. researchgate.net

Table 3: Representative Chiral GC Separation Data for a Mixture of Ionone Enantiomers

Enantiomer (Example)Retention Time (min)Peak Area (Arbitrary Units)Composition (%)
(R)-α-Ionone22.595,00095
(S)-α-Ionone23.15,0005

This table is illustrative of a chiral GC separation result for a related ionone, demonstrating the principle of enantiomeric quantification.

Investigation of Biological Activity and Molecular Mechanisms of 8 Methyl Alpha Ionone

Receptor-Ligand Interactions and Downstream Cellular Responses

The biological effects of alpha-ionone (B122830) are initiated by its interaction with specific cellular receptors, which triggers a cascade of intracellular events.

Alpha-ionone is known to interact with olfactory receptors (ORs), a class of G protein-coupled receptors (GPCRs). Its effect on the well-studied Olfactory Receptor 51E2 (OR51E2), also known as Prostate-Specific G-protein Coupled Receptor (PSGR), is complex and appears to be context-dependent. google.com Several studies have identified alpha-ionone as an antagonist of OR51E2, capable of inhibiting the effects of other agonists like beta-ionone. mdpi.comgoogle.comnih.gov

Conversely, other research has demonstrated that alpha-ionone can act as a true agonist of OR51E2. researchgate.netnih.gov In studies using LNCaP prostate cancer cells, alpha-ionone was shown to sustain cell growth, an effect distinct from the pro-invasive activity of beta-ionone. nih.gov This suggests that alpha-ionone may function as a "biased ligand," a molecule that, upon binding to a receptor, preferentially activates certain downstream signaling pathways over others, leading to a unique cellular response compared to other agonists. nih.gov

More recently, alpha-ionone has also been identified as an activator of another olfactory receptor, OR10A6. medchemexpress.com In this context, its activation of OR10A6 was linked to the induction of apoptosis by modulating the Hippo signaling pathway. medchemexpress.com

The canonical signaling cascade following OR activation involves the coupling of the receptor to an olfactory-specific G-protein (Gαolf), which stimulates adenylyl cyclase to produce the second messenger cyclic adenosine (B11128) monophosphate (cAMP). mdpi.com This increase in cAMP then initiates further downstream cellular responses.

Table 1: Olfactory Receptor Modulation by Alpha-Ionone

ReceptorLigandEffectCell Type/ModelReference
OR51E2 Alpha-iononeAntagonistProstate epithelial cells google.com
OR51E2 Alpha-iononeAgonist (Biased)LNCaP prostate cancer cells nih.gov
OR10A6 Alpha-iononeActivator/AgonistSkin cancer cells medchemexpress.com

A significant body of research demonstrates that alpha-ionone exerts its biological effects through the modulation of the cyclic AMP (cAMP) signaling pathway. researchgate.netsmolecule.com Studies have consistently shown that treatment with alpha-ionone leads to an increase in intracellular cAMP levels. researchgate.netsmolecule.com This elevation in cAMP serves as a crucial trigger for the activation of several key downstream protein kinases.

The primary effectors activated by cAMP are Protein Kinase A (PKA) and AMP-activated protein kinase (AMPK). researchgate.netsmolecule.com Research in skeletal muscle cells (C2C12 myotubes) and in mouse models has shown that alpha-ionone activates both AMPK and the PKA-CREB signaling pathway. researchgate.netmaxapress.comresearchgate.net This activation was linked to the promotion of myogenesis and the attenuation of muscle wasting. researchgate.netsmolecule.com

Similarly, in human keratinocyte (HaCaT) cells, the proliferative and migratory effects of alpha-ionone were demonstrated to be mediated by the cAMP pathway. smolecule.com The effects were abolished when a cAMP inhibitor was used, confirming the pathway's central role. smolecule.com The activation of PKA by cAMP leads to the phosphorylation of the cAMP-response element-binding protein (CREB), a transcription factor that regulates the expression of numerous genes involved in cellular processes like proliferation, differentiation, and survival. researchgate.net

Table 2: Intracellular Signaling Pathways Modulated by Alpha-Ionone

PathwayKey Molecules ActivatedObserved Cellular EffectCell Type/ModelReference(s)
cAMP Signaling cAMP, PKA, CREBAttenuation of muscle wasting, increased myogenesisSkeletal Muscle Cells (C2C12), Mouse Model researchgate.net, maxapress.com, smolecule.com
cAMP Signaling cAMP, PKA, AMPKIncreased cell proliferation and migrationHuman Keratinocytes (HaCaT) smolecule.com
AMPK Signaling AMPKAttenuation of muscle wastingSkeletal Muscle Cells (C2C12) researchgate.net
PKA-CREB Signaling PKA, CREBIncreased muscle protein content and myotube diameterSkeletal Muscle Cells (C2C12), Mouse Model researchgate.net, smolecule.com

Characterization of Olfactory Receptor (OR) Modulation and Associated Signaling Cascades

Enzymatic Activity Modulation Studies

Beyond receptor-mediated signaling, alpha-ionone can also influence cellular function by directly or indirectly modulating the activity of specific enzymes.

Based on a review of available scientific literature, there is currently no published research detailing the specific impact of 8-Methyl-alpha-ionone or its parent compound, alpha-ionone, on the activity of prenyltransferase enzymes such as protein farnesyltransferase. While other related isoprenoids have been investigated for such effects, this particular interaction remains an uncharacterized area of study.

Alpha-ionone has been shown to modulate the cellular response to oxidative stress, particularly in the context of UVB-induced photoaging. nih.gov In studies using human keratinocytes, treatment with alpha-ionone significantly inhibited the UVB-induced increase of intracellular reactive oxygen species (ROS). researchgate.netnih.gov Furthermore, it reduced the accumulation of malondialdehyde, a key product and indicator of lipid peroxidation caused by oxidative damage. nih.gov These findings suggest that alpha-ionone helps to regulate the enzymatic and non-enzymatic systems that constitute the cellular antioxidant defense, although the specific enzymes (e.g., superoxide (B77818) dismutase, catalase, glutathione (B108866) peroxidase) directly affected by alpha-ionone in this context have not been fully elucidated.

Separately, in the context of microbial biosynthesis of alpha-ionone, it has been observed that the activity of certain enzymes can lead to oxidative stress. nih.gov Overexpression of carotenoid cleavage dioxygenase 1 (CCD1), an enzyme in the alpha-ionone synthesis pathway, resulted in the accumulation of hydrogen peroxide (H2O2). nih.gov This oxidative stress was mitigated by the cell's native defense enzymes, such as alkyl hydroperoxide reductase (AhpC/F) and catalase. nih.gov This highlights an indirect link between the alpha-ionone metabolic pathway and the regulation of oxidative stress response enzymes.

Table 3: Modulation of Oxidative Stress Markers by Alpha-Ionone

Marker/ProcessEffect of Alpha-IononeConditionCell Type/ModelReference(s)
Intracellular ROS Inhibition of increaseUVB IrradiationHuman Keratinocytes (HaCaT) researchgate.net, nih.gov
Malondialdehyde Inhibition of accumulationUVB IrradiationHuman Keratinocytes (HaCaT) nih.gov

Assessment of Impact on Prenyltransferase Enzymes (e.g., Protein Farnesyltransferase Inhibition)

Advanced Mechanistic Investigations at Cellular and Molecular Levels

The molecular mechanisms of alpha-ionone are multifaceted, stemming from its ability to engage with multiple targets and signaling pathways. Its interaction with olfactory receptors like OR51E2 and OR10A6 initiates distinct downstream events. The conflicting reports on its role at OR51E2 as both an antagonist and a biased agonist point to a sophisticated mode of action, where it can fine-tune cellular responses, such as promoting cell growth without stimulating invasion in prostate cancer models. mdpi.comnih.gov

The robust activation of the cAMP/PKA/CREB and AMPK signaling axes appears to be a central mechanism underlying many of alpha-ionone's observed biological activities, from enhancing myogenesis in skeletal muscle to promoting barrier function recovery in skin cells. researchgate.netsmolecule.com This pathway is a critical regulator of cellular metabolism, proliferation, and gene expression.

Furthermore, its ability to mitigate oxidative stress by reducing ROS and lipid peroxidation in skin cells exposed to UVB radiation reveals a protective function at the molecular level. nih.gov This action is likely tied to the upregulation or preservation of the cell's enzymatic antioxidant machinery. Together, these findings portray alpha-ionone as a bioactive compound that operates through a network of receptor-dependent and receptor-independent mechanisms to modulate key aspects of cell physiology.

Elucidation of Molecular Mechanisms Underlying Cellular Function Modulation (e.g., Keratinocyte Physiology)

Research into the biological effects of ionones on skin has primarily centered on alpha-ionone, a structurally similar compound to this compound. Studies on human immortalized keratinocytes (HaCaT cells) have revealed that alpha-ionone plays a significant role in modulating key cellular functions essential for skin homeostasis and repair. nih.govresearchgate.net

The primary molecular mechanism identified for alpha-ionone's action on keratinocytes is the activation of the cyclic adenosine monophosphate (cAMP) signaling pathway. nih.gov Treatment of HaCaT cells with alpha-ionone leads to a significant increase in intracellular cAMP levels. nih.govnih.gov This activation is crucial, as the subsequent beneficial effects on keratinocyte function were nullified when a cAMP inhibitor (SQ22536) was introduced. nih.govsmolecule.com

The activation of the cAMP pathway by alpha-ionone initiates a cascade of downstream effects:

Promotion of Cell Proliferation: Alpha-ionone has been shown to enhance the proliferation of HaCaT cells in a dose-dependent manner. nih.govnih.gov

Enhancement of Cell Migration: Keratinocyte migration is a critical step in wound healing and barrier repair. Alpha-ionone treatment has been demonstrated to accelerate the migration of HaCaT cells, an effect also mediated by cAMP signaling. nih.govresearchgate.net

Increased Production of Bioactive Molecules: The compound upregulates the gene expression and production of crucial molecules involved in skin barrier function, including hyaluronic acid synthases (HAS2 and HAS3) and the antimicrobial peptide human β-defensin-2 (HBD-2). nih.govnih.gov

These findings suggest that alpha-ionone, through the cAMP pathway, stimulates keratinocytes to proliferate, migrate, and produce factors that are vital for maintaining a healthy epidermis.

Table 1: In Vitro Effects of Alpha-ionone on Human Keratinocytes (HaCaT Cells)

ParameterObservationMolecular PathwayReference
Cell ProliferationSignificantly enhanced in a dose-dependent manner (10-50 µM)cAMP-dependent nih.govnih.gov
Cell MigrationAccelerated migration observedcAMP-dependent nih.gov
cAMP LevelsSignificantly increased intracellular levels- nih.govnih.gov
Gene Expression (HAS2, HAS3)UpregulatedcAMP-dependent nih.govnih.gov
Hyaluronic Acid (HA) ProductionEnhancedcAMP-dependent nih.govnih.gov
Gene Expression (HBD-2)UpregulatedcAMP-dependent nih.govnih.gov
Human β-defensin-2 (HBD-2) ProductionEnhancedcAMP-dependent nih.govnih.gov

Research into the Biological Role in Epidermal Barrier Maintenance and Recovery

The epidermal barrier is crucial for protecting the body from external threats and preventing water loss. nih.gov Keratinocytes are the primary cells responsible for the repair and maintenance of this barrier. nih.govresearchgate.net Research demonstrates that alpha-ionone actively contributes to the recovery and maintenance of the epidermal barrier. nih.govnih.gov

The mechanisms behind this role are directly linked to its effects on keratinocytes. By stimulating the production of hyaluronic acid (HA) and human β-defensin-2 (HBD-2), alpha-ionone enhances the skin's natural repair processes. nih.gov

Hyaluronic Acid (HA): As a major component of the extracellular matrix, HA plays a vital role in tissue hydration, inflammation regulation, and wound healing. Alpha-ionone upregulates the enzymes responsible for HA synthesis (HAS2 and HAS3), leading to increased HA production, which aids in maintaining skin moisture and supporting barrier function. nih.govsmolecule.com

Human β-defensin-2 (HBD-2): This antimicrobial peptide is a key part of the skin's innate immune system and is also involved in promoting keratinocyte migration and proliferation during wound healing. Alpha-ionone's ability to boost HBD-2 production strengthens the skin's defenses and accelerates repair. nih.govsmolecule.com

In vivo studies have corroborated these in vitro findings. Topical application of a hydrogel containing 1% alpha-ionone on human skin where the barrier was disrupted by tape-stripping showed a significant acceleration in barrier recovery. nih.govresearchgate.net Compared to a vehicle control, the alpha-ionone treatment resulted in a notable improvement in the rate of barrier function restoration and also improved the hydration of the stratum corneum. nih.govsmolecule.com

Table 2: In Vivo Epidermal Barrier Recovery with Topical Alpha-ionone

TreatmentStudy DesignKey FindingReference
1% Alpha-ionone HydrogelApplication to tape-stripped human skin on healthy volunteersSignificant increase of over 15% in the barrier recovery rate at day 7 post-treatment compared to vehicle control (P<0.01). researchgate.netnih.govresearchgate.net
0.1% and 1% Alpha-ionone HydrogelsMeasurement of transepidermal water loss (TEWL) and stratum corneum (SC) hydrationAccelerated epidermal permeability barrier recovery and improved hydration of the stratum corneum. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Specific structure-activity relationship (SAR) studies for this compound derivatives concerning keratinocyte function or epidermal barrier repair are not extensively documented in current literature. However, general SAR principles for the broader ionone (B8125255) family provide some context.

Ionones share common structural features: a cyclohexene (B86901) ring and an α,β-unsaturated ketone side chain. Variations in the position of the double bond within the ring (distinguishing α- and β-ionone) and the presence and location of additional substituents, such as a methyl group, are known to influence their chemical and biological properties. mdpi.com

For the ionone class, slight structural modifications are expected to alter the toxicological and sensory profiles. For instance, the addition of a methyl group to the alpha-ionone structure to form this compound (also known as alpha-isomethyl ionone) results in a compound with a distinct fragrance profile. smolecule.com While SAR studies on the anti-inflammatory and antimicrobial effects of various ionone derivatives have been conducted, the results are often described as inconclusive. mdpi.com

A patent for skin care compositions suggests that certain cyclic aliphatic unsaturated compounds, including alpha-ionone and alpha-methyl ionone, can inhibit retinol (B82714) esterification in skin microsomes, implying a potential role in modulating retinoid activity in the skin. google.com This indicates that the core ionone structure is biologically active and that substitutions are tolerated, though the precise impact of an 8-methyl group on this specific activity is not detailed.

The lack of specific SAR studies on this compound derivatives in the context of skin barrier function highlights an area for future research to determine how modifications to the ionone scaffold affect these beneficial properties.

Table 3: Comparison of Related Ionone Structures

Compound NameCore StructureKey Structural Difference
alpha-IononeCyclohexene ring with a butenone side chainDouble bond in the 2-position of the cyclohexene ring. wikipedia.org
beta-IononeCyclohexene ring with a butenone side chainDouble bond in the 1-position of the cyclohexene ring. wikipedia.org
This compound (alpha-Isomethyl ionone)Cyclohexene ring with a butenone side chainSame as alpha-ionone but with an additional methyl group on the butenone side chain.
gamma-Methyl IononeCyclohexene ring with a butenone side chainStructure varies, often referring to a mixture or specific isomer with a methyl group. google.com

Academic Research Applications and Future Perspectives for 8 Methyl Alpha Ionone

Utility in Analytical Chemistry as Certified Reference Standards

In the field of analytical chemistry, the purity and well-defined composition of reference materials are paramount for the accurate calibration of analytical instrumentation. spectrumchemical.com 8-Methyl-alpha-ionone, also known as isomethyl-α-ionone, serves as a certified reference material (CRM). These standards are produced under stringent manufacturing protocols to ensure their chemical purity and are accompanied by a certificate of analysis that provides detailed information about their composition and traceability. spectrumchemical.com

The availability of this compound as a CRM is crucial for various analytical applications, including quality control in the fragrance industry and in metabolomic studies where accurate identification and quantification of this compound are necessary. restek.com For instance, it is used as an analytical standard in gas chromatography-mass spectrometry (GC-MS) methods developed to identify and quantify fragrance allergens in cosmetic products. restek.com

Table 1: Analytical Standards of Methyl Ionone (B8125255) Isomers

Product NameSynonym(s)Empirical FormulaCAS NumberApplication
1-METHYL-ALPHA-IONONEC14H22O7779-30-8Building Block
α-Cetone3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one, Isomethyl-α-iononeC14H22O127-51-5Odorant in allergy studies
Irone, technicalC14H22O79-69-6Technical grade, mixture of isomers
3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-oneα-Cetone, Isomethyl-α-iononeC14H22O127-51-5Certified Reference Material

This table is interactive. Users can sort and filter the data.

Role as a Key Precursor in Complex Organic Synthesis

The chemical structure of this compound makes it a valuable precursor in the synthesis of more complex molecules. Its foundational synthesis often involves an aldol (B89426) condensation of citral (B94496) with butanone, followed by dehydration and acid-catalyzed cyclization to yield a mixture of methyl ionone isomers. perfumerflavorist.com

Synthetic Intermediate for Retinoids and Vitamin A Analogs

While β-ionone is the more direct and widely used precursor for the industrial synthesis of Vitamin A, the ionone ring structure is fundamental to retinoid chemistry. wpmucdn.comacs.orggoogle.com Retinoids are a class of compounds derived from vitamin A that possess a β-ionone ring and a polyene side chain. mdpi.comnih.gov The synthesis of vitamin A and its analogs often starts from β-ionone, which is structurally similar to this compound but lacks the additional methyl group. acs.orggoogle.com

The established synthetic pathways that convert β-ionone into retinoids involve extending the carbon chain through various chemical reactions. acs.orggoogle.commdpi.com Although not the primary choice, the structural similarity of this compound to β-ionone suggests its potential as a starting material for the synthesis of novel, modified retinoid and Vitamin A analogs. Research into fungal metabolic pathways has revealed a cyclization process that leads to an α-ionone ring, which could potentially be a route to α-ionone-based retinoid precursors, although this currently presents challenges for producing β-ionone-like structures. researchgate.net

Development of Biotechnological Production Platforms for High-Value Apocarotenoids

The increasing consumer demand for natural products has spurred the development of biotechnological methods for producing apocarotenoids, a class of compounds that includes ionones. researchgate.net These approaches are seen as a promising alternative to chemical synthesis. researchgate.netsci-hub.se Metabolic engineering of microorganisms like Escherichia coli and Saccharomyces cerevisiae has been a key focus. google.commdpi.comnih.gov

The biosynthesis of apocarotenoids in these engineered microbes involves the introduction of genes encoding enzymes for the carotenoid biosynthesis pathway, followed by the action of carotenoid cleavage dioxygenases (CCDs). sci-hub.senih.govgoogle.com These enzymes cleave carotenoid substrates at specific double bonds to produce a variety of apocarotenoids. nih.govnih.gov For example, the production of α-ionone has been demonstrated in engineered E. coli by expressing genes for lycopene (B16060) ε-cyclase (LycE) and a CCD. google.comgoogle.com While the focus has often been on α- and β-ionone, the principles of these engineered pathways could be adapted for the production of this compound by utilizing appropriate precursors and enzymes. google.comnih.gov

Table 2: Key Enzymes in Biotechnological Apocarotenoid Production

EnzymeSource Organism (Example)Function in Pathway
Lycopene ε-cyclase (LycE)Lactuca sativa (lettuce)Cyclization of lycopene to produce α-carotene
Carotenoid Cleavage Dioxygenase 1 (CCD1)Petunia hybrida, Osmanthus fragransCleavage of carotenoids to produce ionones
Farnesyl pyrophosphate synthase (FPPs)Saccharomyces cerevisiaeProduces farnesyl pyrophosphate, a precursor
Geranylgeranyl pyrophosphate synthase (crtE)BacterialProduces geranylgeranyl pyrophosphate
Phytoene (B131915) synthase (crtB)BacterialFirst committed step in carotenoid synthesis
Phytoene desaturase (crtI)BacterialConverts phytoene to lycopene

This table is interactive. Users can sort and filter the data.

Exploration in Plant Biology and Phytochemical Research

Apocarotenoids are increasingly recognized for their roles as signaling molecules in plants, mediating responses to environmental stimuli and influencing growth and development. nih.govnih.gov While research has largely focused on more common apocarotenoids like β-cyclocitral, β-ionone, and loliolide, the structural similarity of this compound suggests it may also have biological activity in plant systems. nih.govmdpi.com

Investigation of Role in Plant Signaling Pathways and Defense Mechanisms

Recent studies have highlighted the role of apocarotenoids in plant defense. For instance, α-ionone has been shown to induce resistance to western flower thrips in tomato and Arabidopsis, independent of the jasmonic acid signaling pathway. mdpi.comresearchgate.net β-ionone has been found to enhance resistance against the fungus Botrytis cinerea in Arabidopsis by reprogramming the transcriptome to favor defense over growth. wiley.combiorxiv.org This reprogramming involves the modulation of genes related to hormone metabolism (abscisic acid, jasmonic acid, ethylene, salicylic (B10762653) acid) and biotic stress responses. wiley.combiorxiv.org

Given these findings, future research could investigate whether this compound elicits similar or distinct defense responses in plants. Experimental approaches could involve treating plants with the compound and observing changes in resistance to herbivores or pathogens, as well as analyzing the induction of defense-related genes. mdpi.comwiley.com

Application in Metabolomic and Transcriptomic Studies in Plant Systems

Metabolomic and transcriptomic analyses are powerful tools for understanding the complex biochemical and genetic networks in plants. frontiersin.orgmdpi.com These "omics" approaches can be used to investigate the effects of specific compounds on plant physiology.

To explore the role of this compound, researchers could employ a dual transcriptomic and metabolomic approach. This would involve exposing plant tissues to the compound and then analyzing the resulting changes in gene expression (transcriptomics) and metabolite profiles (metabolomics). frontiersin.orgmdpi.commdpi.com Such studies could identify the specific signaling pathways and metabolic processes that are influenced by this compound, providing insights into its potential biological function. Comparing these results with the known effects of other ionones could further elucidate the structure-activity relationships of this class of compounds. mdpi.comwiley.com

Design and Synthesis of Novel this compound Derivatives for Targeted Biological Research

The parent compound, 8-methyl-α-ionone, can be produced through bioconversion. Research has demonstrated that the bacterium Enterobacter hormaechei can convert lutein (B1675518) into 8-methyl-α-ionone with a high yield. researchgate.net This bioconversion process provides a foundational molecule that can be further modified to create novel derivatives for specific biological research purposes. researchgate.net

The strategic design and synthesis of derivatives are pivotal for exploring and enhancing biological activity. By modifying the core structure of this compound, researchers can fine-tune its physicochemical properties to target specific biological pathways or receptors. This approach is common in medicinal chemistry and materials science. For example, research on the related compound β-ionone has shown that the addition of ester groups can create derivatives with modified biological activities, such as altered repellent and attractive effects on insects. acs.orgnih.gov Similarly, the synthesis of β-ionone thiazolylhydrazone derivatives has been explored to develop new antioxidants. mdpi.com

Applying these principles to this compound, novel derivatives could be synthesized to investigate their potential in areas like cancer research, anti-inflammatory studies, or as probes for olfactory receptors. The synthesis process would involve well-established organic chemistry reactions. A general, multi-step synthetic route could start with the base molecule, this compound, which is then reacted with various chemical partners to introduce new functional groups.

Table 1: Potential Strategies for Synthesis of this compound Derivatives

Derivative TypeSynthetic Strategy Example (Adapted from Ionone Research)Potential Biological TargetRationale for Modification
Ester DerivativesCondensation of this compound with various carboxylic acids or acid chlorides.Insect Odorant-Binding Proteins (OBPs). acs.orgnih.govTo enhance binding affinity and specificity to protein targets through increased hydrophobicity and van der Waals interactions. acs.orgnih.gov
Thiazolylhydrazone DerivativesCondensation with thiosemicarbazide (B42300) followed by cyclization with a substituted 2-bromoacetophenone. mdpi.comFree radicals; fungal pathogens. mdpi.comTo introduce a pharmacophore known for antioxidant and antifungal properties. mdpi.com
Epoxy DerivativesReaction with an oxidizing agent like m-Chloroperbenzoic acid (m-CPBA). nih.govEnzymatic pathways; synthetic intermediate. nih.govTo create reactive intermediates for further chemical modification or to study metabolic pathways.

The synthesis of such derivatives would require rigorous characterization using modern analytical techniques to confirm their structure and purity. These new molecules would then serve as tools for probing biological systems and discovering new functionalities.

Advanced Computational Chemistry and Molecular Modeling Applications

Computational chemistry provides powerful tools for predicting and understanding the behavior of molecules at an atomic level, saving significant time and resources in the laboratory. drugtargetreview.comevonik.com For this compound and its derivatives, these methods can offer deep insights into their conformational flexibility, interactions with biological targets, and thermodynamic properties. evonik.com

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. By simulating the molecule's behavior in a virtual environment (e.g., in water or bound to a protein), researchers can understand its dynamic nature, stable conformations, and interactions with its surroundings. uni-halle.de

In the context of this compound derivatives, MD simulations can be crucial for understanding how they bind to target proteins, such as enzymes or receptors. researchgate.net For instance, studies on β-ionone derivatives have used MD simulations to investigate their binding mechanisms with insect odorant-binding proteins (OBPs). acs.orgnih.gov These simulations revealed that specific modifications, like adding a hydrophobic ester group, strengthened the van der Waals interactions between the derivative and amino acid residues in the protein's binding pocket, thereby improving binding affinity. acs.orgnih.gov

A similar approach for an this compound derivative would involve:

Docking: Placing the derivative into the binding site of a target protein using molecular docking software.

Simulation: Running an MD simulation for a significant duration (e.g., 50-100 nanoseconds) to observe how the ligand-protein complex behaves and stabilizes. acs.org

Analysis: Analyzing the trajectory to identify key interactions (e.g., hydrogen bonds, hydrophobic contacts) and determine the stability of the binding mode.

Table 2: Illustrative Data from a Hypothetical MD Simulation of an this compound Derivative

Simulation ParameterFindingInterpretation
RMSD of Protein-Ligand ComplexStabilizes after 20 ns with fluctuations &lt; 0.2 nm.The ligand has found a stable binding pose within the protein's active site.
Key Interacting ResiduesTYR-85, PHE-120, LEU-155.These amino acids are critical for anchoring the ligand in the binding pocket.
Dominant Interaction TypeHydrophobic and van der Waals forces.Non-polar interactions primarily drive the binding of the derivative.

These computational insights can guide the design of new derivatives with improved affinity and selectivity for the target protein. uni-halle.de

Free energy perturbation (FEP) is a rigorous computational method used to calculate the difference in binding free energy between two ligands or to determine the absolute binding free energy of a single ligand to a protein. nih.govresearchgate.net This technique is computationally intensive but provides results that can be comparable in accuracy to experimental measurements. drugtargetreview.com FEP works by simulating a non-physical, or alchemical, transformation of one molecule into another within the context of the biological system (e.g., in water and in the protein's binding site). mpg.de

For this compound, FEP calculations could be invaluable for:

Ranking Derivatives: Accurately predicting which newly designed derivatives will bind most strongly to a target protein before they are synthesized. drugtargetreview.com

Understanding Enzyme Mechanisms: Investigating the energetics of enzyme-substrate binding. For example, FEP has been used to study the stereoselective hydroxylation of α-ionone by cytochrome P450 mutants, providing insight into why different mutants produce different product stereoisomers. acs.org The calculations can reveal which substrate or intermediate is more stable within the enzyme's active site, thus correlating thermodynamic stability with the observed product ratios. acs.org

The FEP methodology relies on a thermodynamic cycle that connects the binding free energies of two different ligands. The difference in binding free energy (ΔΔG_bind) is calculated, which allows for the precise evaluation of even minor chemical modifications. While powerful, FEP calculations are complex and require significant computational power and user expertise. drugtargetreview.com

Q & A

Q. What are the optimal synthetic routes for 8-methyl-alpha-ionone in laboratory settings, and how can reproducibility be ensured?

Methodological Answer:

  • Synthesis typically involves alkylation of alpha-ionone precursors or isomerization of beta-ionone derivatives. Key steps include controlling reaction conditions (e.g., temperature, catalysts like Lewis acids) to minimize side products .
  • For reproducibility, document catalyst purity, solvent ratios, and reaction times in detail. Use standardized protocols from peer-reviewed syntheses and validate outcomes via NMR and GC-MS to confirm structural integrity .

Q. How can researchers ensure purity and structural accuracy during this compound characterization?

Methodological Answer:

  • Employ a combination of analytical techniques:
  • NMR spectroscopy to confirm methyl group positioning and stereochemistry .
  • GC-MS for purity assessment, ensuring retention indices align with literature values .
  • Chiral chromatography if studying stereoisomers, as minor impurities can skew olfactory or biological activity results .

Q. What are the best practices for designing dose-response experiments to evaluate this compound’s bioactivity?

Methodological Answer:

  • Use a logarithmic concentration range (e.g., 1 nM–100 µM) to capture threshold effects. Include positive controls (e.g., alpha-ionone) and negative controls (solvent-only) .
  • For cell-based assays, standardize cell lines and incubation times to minimize variability. Replicate experiments across independent trials (n ≥ 3) and apply ANOVA with post-hoc tests to assess significance .

Advanced Research Questions

Q. How do stereoisomers of this compound influence its olfactory properties, and what methodologies best characterize these effects?

Methodological Answer:

  • Chiral separation : Use HPLC with chiral stationary phases (e.g., cyclodextrin-based columns) to isolate enantiomers .
  • Sensory analysis : Conduct double-blind olfactory trials with trained panelists, rating intensity and quality. Apply principal component analysis (PCA) to correlate structural features with sensory data .
  • Molecular docking : Model interactions with olfactory receptors (e.g., OR5AN1) to predict binding affinities of isomers .

Q. What statistical approaches resolve contradictions in published data on this compound’s environmental persistence?

Methodological Answer:

  • Perform meta-analysis to aggregate data from heterogeneous studies. Weight studies by sample size and methodology rigor, and calculate pooled effect sizes with 95% confidence intervals .
  • Use sensitivity analysis to identify outliers or confounding variables (e.g., pH, temperature) that explain discrepancies .
  • Validate findings via laboratory replication under controlled conditions, measuring degradation half-life using LC-MS and EPA-approved protocols .

Q. How can computational modeling improve the prediction of this compound’s pharmacokinetic properties?

Methodological Answer:

  • QSAR models : Train algorithms on datasets of structurally related terpenoids to predict logP, bioavailability, and metabolic pathways .
  • Molecular dynamics simulations : Simulate interactions with cytochrome P450 enzymes to identify potential metabolites .
  • Validate predictions with in vitro assays (e.g., liver microsomes) and compare results to computational outputs .

Q. What methodologies address challenges in quantifying trace levels of this compound in complex matrices (e.g., plant extracts)?

Methodological Answer:

  • Sample preparation : Optimize solid-phase microextraction (SPME) or liquid-liquid extraction to minimize matrix interference .
  • High-resolution mass spectrometry (HRMS) : Use MRM (multiple reaction monitoring) modes for selective ion tracking, achieving detection limits <1 ppb .
  • Include isotope-labeled internal standards (e.g., deuterated this compound) to correct for recovery variations .

Methodological Resources

  • Data Presentation : Follow guidelines for raw data inclusion (e.g., appendix for large datasets) and processed data visualization (e.g., spectra, chromatograms) near relevant text .
  • Ethical Replication : Adhere to protocols for experimental transparency, including reagent lot numbers, instrument calibration details, and raw data archiving .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.